(2-Fluorocyclohexyl)methanamine hydrochloride
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Overview
Description
It has a molecular formula of C7H15ClFN and a molecular weight of 167.65. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclohexyl)methanamine hydrochloride typically involves the fluorination of cyclohexylmethanamine. The reaction conditions often include the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled temperatures and pressures . The resulting product is then purified and converted into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fluorinating agents and large-scale reactors to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorocyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylmethanamine.
Substitution: Formation of halogenated cyclohexylmethanamine derivatives.
Scientific Research Applications
(2-Fluorocyclohexyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for its psychoactive properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The compound’s effects are mediated through its binding to receptors and altering the release and reuptake of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
(2-Chlorocyclohexyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
(2-Bromocyclohexyl)methanamine hydrochloride: Contains a bromine atom, leading to variations in reactivity and effects.
Uniqueness
(2-Fluorocyclohexyl)methanamine hydrochloride is unique due to its fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2-fluorocyclohexyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHRYJCTPWKAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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